2-(4-methoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide is a drug that belongs to the class of organic compounds known as amides. It is a small molecule that is used in scientific research and laboratory experiments. This compound has been studied extensively for its potential applications in various fields, including biochemistry and physiology. In
Scientific Research Applications
2-(4-methoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide has been used in various scientific research applications. It has been used as a tool to study the structure and function of proteins, as well as to investigate the mechanism of action of various drugs. It has also been used to study the effects of various hormones on the body, and to study the biochemical and physiological processes that are involved in the development of diseases.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body and alters their structure and function. This can lead to changes in the biochemical and physiological processes of cells, and can ultimately result in changes in the behavior of the organism.
Biochemical and Physiological Effects
2-(4-methoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide has been shown to have a variety of biochemical and physiological effects. In studies, it has been shown to affect the activity of certain enzymes, hormones, and neurotransmitters. It has also been shown to have an effect on the expression of certain genes, and to alter the structure and function of proteins. These effects can ultimately lead to changes in the behavior of the organism.
Advantages and Limitations for Lab Experiments
2-(4-methoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, making it an ideal compound for use in research. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. It is not particularly soluble in aqueous solutions, and its effects on biochemical and physiological processes are not yet fully understood.
Future Directions
The potential applications of 2-(4-methoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide are still being explored. Currently, research is being conducted to further understand its effects on biochemical and physiological processes, as well as to investigate its potential use in the treatment of various diseases. Additionally, research is being conducted to explore the possibility of using this compound as a tool for studying the structure and function of proteins. Finally, research is being conducted to investigate the potential use of this compound in drug development and drug delivery.
Synthesis Methods
2-(4-methoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide is synthesized using a process known as N-alkylation. This process involves the reaction of a primary amine with an alkyl halide, followed by deprotonation of the amine with a base, such as sodium hydroxide. The resulting product is then isolated and purified. This method is relatively simple and cost-effective, and has been used to synthesize a variety of compounds, including 2-(4-methoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-19-8-4-16(5-9-19)14-20(24)22-18-6-2-17(3-7-18)15-21(25)23-10-12-27-13-11-23/h2-9H,10-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRBZFPKTDGREK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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